

PBTZ169 DprE1 inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Macozinone	
Cat. No.:	B609851	Get Quote

An In-Depth Technical Guide to the Discovery and Development of the DprE1 Inhibitor PBTZ169 (Macozinone)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PBTZ169, also known as **Macozinone**, is a promising antitubercular drug candidate belonging to the benzothiazinone (BTZ) class. It targets a novel and highly vulnerable enzyme in Mycobacterium tuberculosis (Mtb), decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. PBTZ169 exhibits potent bactericidal activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. Developed as an optimized analog of the earlier lead compound BTZ043, PBTZ169 offers several advantages, including a simpler chemical synthesis, lower cost, and improved pharmacodynamic properties.[1][2] Having successfully completed preclinical and Phase I clinical trials, and with Phase IIa studies demonstrating significant early bactericidal activity, PBTZ169 stands out as a critical component for future tuberculosis treatment regimens.[1][3] This guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and the key experimental methodologies used in its evaluation.

Discovery and Optimization

Foundational & Exploratory





The journey to PBTZ169 began with the discovery of the benzothiazinone (BTZ) scaffold, which showed exceptionally high potency against Mtb.[3] The initial lead compound, BTZ043, was identified as a powerful inhibitor of DprE1.[1][2] However, BTZ043 possessed a chiral center, complicating its synthesis. This led to a lead optimization campaign to develop derivatives with improved pharmacological properties.[4][5]

PBTZ169 emerged from this effort by introducing a piperazine group into the BTZ scaffold.[4] This modification resulted in a compound with several key advantages over BTZ043:

- Simplified Synthesis: The absence of chiral centers makes the chemical synthesis of PBTZ169 easier and more cost-effective.[1][2]
- Enhanced Potency: PBTZ169 is three to seven times more active in vitro against various mycobacterial species, including M. tuberculosis, compared to BTZ043.[3][4]
- Improved Pharmacodynamics: It demonstrates superior efficacy in preclinical models and a favorable safety profile.[1][2][4]
- Metabolic Stability: PBTZ169 was found to be less susceptible to inactivation by nitroreductases compared to BTZ043, a critical property for in vivo activity.[3]

These enhancements established PBTZ169 as a superior preclinical candidate for further development.[4]

Mechanism of Action

PBTZ169 exerts its bactericidal effect by inhibiting DprE1, a crucial flavoenzyme involved in the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan (LAM).[6][7][8] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinofuranose (DPA), the sole arabinose donor for cell wall synthesis.[8][9][10]

The inhibition process is covalent and irreversible, targeting a specific cysteine residue (Cys387) in the active site of DprE1.[9][11] The mechanism involves a unique activation step:

• The FAD cofactor of DprE1 reduces the nitro group on the PBTZ169 molecule to a reactive nitroso derivative.[3][12]



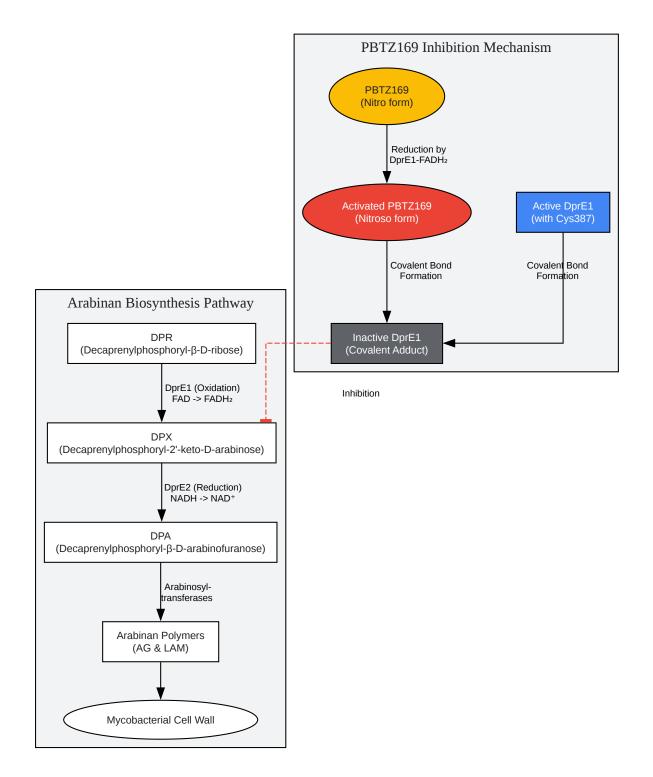




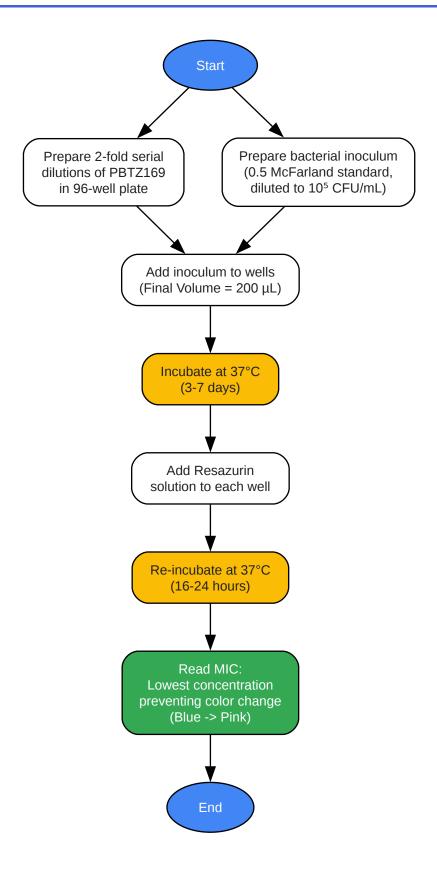
• This activated intermediate then forms a stable semimercaptal covalent adduct with the thiol group of Cys387.[3][4][12]

This covalent binding permanently inactivates the enzyme, blocking the production of DPA and halting arabinan synthesis, which ultimately leads to cell lysis and bacterial death.[6][8] The specificity of DprE1 to mycobacteria contributes to the low toxicity of PBTZ169 in human cells. [8]









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- To cite this document: BenchChem. [PBTZ169 DprE1 inhibitor discovery and development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609851#pbtz169-dpre1-inhibitor-discovery-and-development]

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